dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a fluorophenyl group attached to the pyrazole ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of sydnones with dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile . The reaction typically takes place in solvents like toluene or xylene and yields the desired pyrazole derivative in good quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or chlorinating agents can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)pyrazoles: These compounds share the fluorophenyl group but may have different substituents on the pyrazole ring.
Dimethyl pyrazole derivatives: These compounds have similar ester groups but may lack the fluorophenyl group.
Uniqueness
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the combination of the fluorophenyl group and the ester functionalities. This combination can result in distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Biological Activity
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate (CAS Number: 618442-03-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H11FN2O4
- Molecular Weight : 270.24 g/mol
- Structure : The compound features a pyrazole ring with two carboxylate groups and a fluorophenyl substituent, which may influence its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with fluorinated aromatic compounds. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents.
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. This compound has been evaluated in several studies for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity : In vitro studies demonstrated that this compound showed promising cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values were comparable to established chemotherapeutics like doxorubicin, indicating potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Apoptosis Induction : Studies suggest that the compound can induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 cleavage .
- Cell Cycle Arrest : It may also interfere with cell cycle progression, contributing to its efficacy against rapidly dividing tumor cells.
Comparative Biological Activity
To better understand the effectiveness of this compound, it is useful to compare its activity with other similar compounds. The following table summarizes the IC50 values of various pyrazole derivatives against MCF-7 cells:
Compound Name | IC50 (µM) | Reference |
---|---|---|
This compound | 15.63 | |
Doxorubicin | 10.38 | |
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | <10 |
Case Studies
Several case studies have highlighted the potential applications of this compound in cancer therapy:
- Combination Therapy : One study explored the combination of this compound with doxorubicin in MCF-7 cells, revealing a synergistic effect that enhanced cytotoxicity compared to either agent alone. This suggests that it could be used to improve treatment outcomes in breast cancer patients resistant to conventional therapies .
- Molecular Docking Studies : Computational studies have indicated that this compound may bind effectively to targets involved in tumor growth regulation, such as estrogen receptors, further supporting its role as a potential therapeutic agent .
Properties
Molecular Formula |
C13H11FN2O4 |
---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
dimethyl 1-(2-fluorophenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C13H11FN2O4/c1-19-12(17)8-7-16(15-11(8)13(18)20-2)10-6-4-3-5-9(10)14/h3-7H,1-2H3 |
InChI Key |
DQPZRZBAPCPLEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(=O)OC)C2=CC=CC=C2F |
Origin of Product |
United States |
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